Pyrido[2,3-F]quinoxaline

Catalog No.
S14620266
CAS No.
231-21-0
M.F
C11H7N3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrido[2,3-F]quinoxaline

CAS Number

231-21-0

Product Name

Pyrido[2,3-F]quinoxaline

IUPAC Name

pyrido[2,3-f]quinoxaline

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C11H7N3/c1-2-8-3-4-9-11(10(8)13-5-1)14-7-6-12-9/h1-7H

InChI Key

LMKOGFPNETZZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=CN=C3C=C2)N=C1

Pyrido[2,3-f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family, characterized by a fused ring system consisting of a pyridine and quinoxaline moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The structure of pyrido[2,3-f]quinoxaline features a nitrogen-containing heterocycle that contributes to its chemical reactivity and biological properties.

, including:

  • Oxidation: The aldehyde group in pyrido[2,3-f]quinoxaline-9-carbaldehyde can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can also be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the quinoxaline ring.

Pyrido[2,3-f]quinoxaline derivatives exhibit a range of biological activities. They have been studied for their potential as:

  • Antitumor Agents: Some derivatives show promising antitumor activity, making them candidates for cancer treatment.
  • Antimicrobial Properties: The compounds have demonstrated antimicrobial effects against various pathogens.
  • Antimalarial Activity: Certain derivatives are considered effective against malaria, highlighting their potential in treating infectious diseases .

The mechanisms of action often involve interference with cellular processes such as DNA replication and protein synthesis.

Several methods have been developed for synthesizing pyrido[2,3-f]quinoxaline:

  • Buchwald Amination-Cyclization: This method involves the reaction of substituted amines with appropriate precursors under optimized conditions, yielding pyrido[2,3-f]quinoxaline derivatives in moderate to good yields. This one-pot synthesis approach simplifies the production process and reduces reaction times .
  • Condensation Reactions: Traditional methods include the condensation of ortho-diamines with 1,2-dicarbonyl compounds. Variations of this method involve different substrates to produce specific derivatives of pyrido[2,3-f]quinoxaline .
  • Mechanochemical Methods: Recent advancements have introduced solvent-free and catalyst-free methodologies that utilize mechanochemical agitation to synthesize quinoxalines rapidly and efficiently .

Pyrido[2,3-f]quinoxaline finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential use as drugs due to their biological activities.
  • Material Science: The unique properties of these compounds make them suitable for developing advanced materials with specific functionalities.
  • Chemical Probes: They are utilized in research as chemical probes to study biological systems and pathways.

Studies involving pyrido[2,3-f]quinoxaline focus on its interactions with biological targets. For instance, research has demonstrated how these compounds can generate reactive oxygen species upon irradiation, indicating their potential role in photodynamic therapy. Additionally, their interactions with cellular components can lead to insights into their mechanisms of action against various diseases .

Pyrido[2,3-f]quinoxaline shares structural similarities with several other compounds within the quinoxaline family and related heterocycles. Here are some comparable compounds:

Compound NameStructure TypeNotable Activities
QuinoxalineBenzopyrazineAntimicrobial, anticancer
Pyrido[2,3-b]pyrazineFused PyrazineAntitumor
Pyrido[2,3-d]pyrimidineFused PyrimidineAntibacterial, antitumor
Pyrido[3,2-b]quinolineFused QuinoloneAntimicrobial

Uniqueness of Pyrido[2,3-f]quinoxaline

Pyrido[2,3-f]quinoxaline is unique due to its specific combination of structural features that enhance its biological activity compared to similar compounds. Its ability to form stable complexes with biological targets and generate reactive intermediates under certain conditions sets it apart from other derivatives in the quinoxaline family.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

181.063997236 g/mol

Monoisotopic Mass

181.063997236 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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